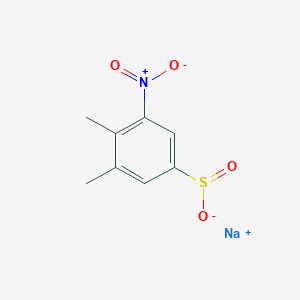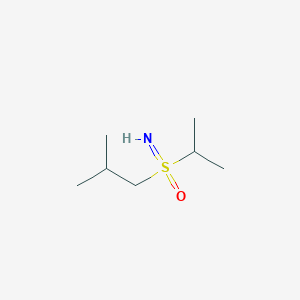
Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an imino group, a methylpropyl group, and a propan-2-yl group attached to a lambda6-sulfanone core. Its distinct molecular configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methylpropylamine with propan-2-yl sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Post-reaction, the compound is purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone exerts its effects is primarily through its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfane
- Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfoxide
Uniqueness
Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone is unique due to its lambda6-sulfanone core, which imparts distinct chemical reactivity compared to its analogs. The presence of both imino and sulfanone groups allows it to participate in a broader range of chemical reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H17NOS |
|---|---|
Molecular Weight |
163.28 g/mol |
IUPAC Name |
imino-(2-methylpropyl)-oxo-propan-2-yl-λ6-sulfane |
InChI |
InChI=1S/C7H17NOS/c1-6(2)5-10(8,9)7(3)4/h6-8H,5H2,1-4H3 |
InChI Key |
LBCSSYPCSBAKIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=N)(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


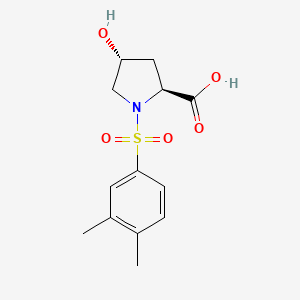
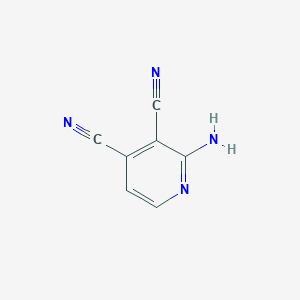
![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)
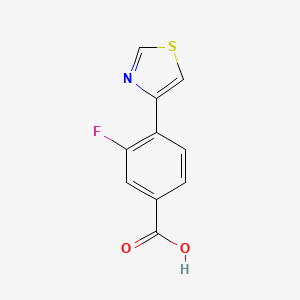
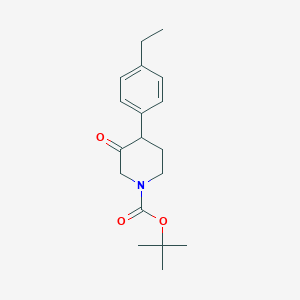
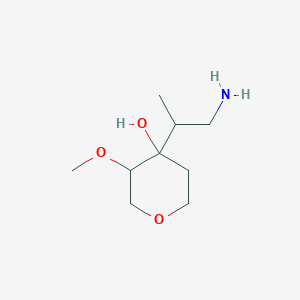
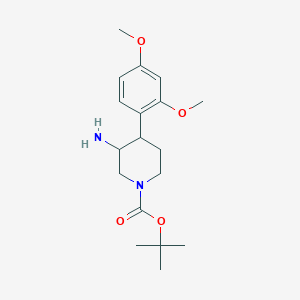
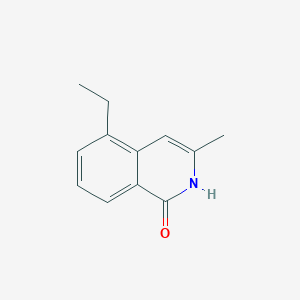
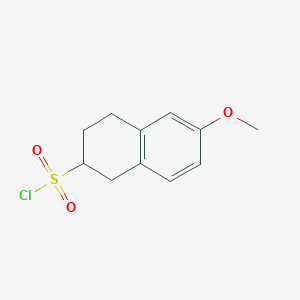
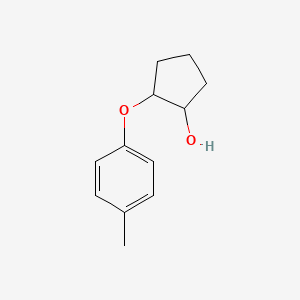
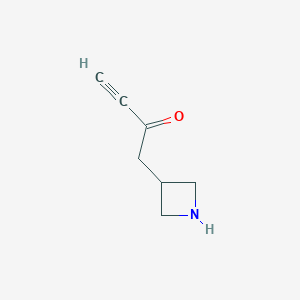
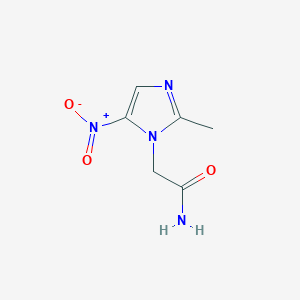
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
